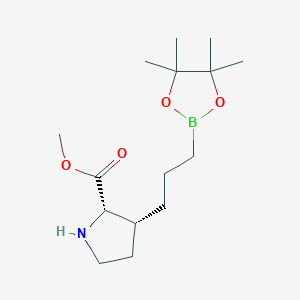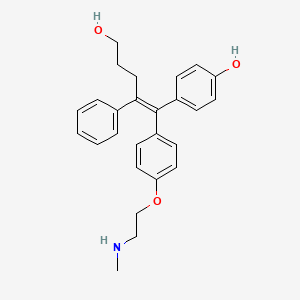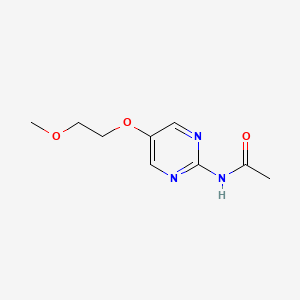
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and versatility, making it a valuable reagent in various chemical reactions. The compound’s structure features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with neopentyl and tetramethyl groups providing steric protection.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane can be synthesized through the reaction of neopentyl glycol with boron trihalides or boronic acids. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. For example, the reaction of neopentyl glycol with boron trichloride in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: It can be used in borylation reactions to introduce boron-containing groups into organic molecules.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, forming organoboron intermediates.
Suzuki Coupling: It is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki coupling reactions involving this compound.
Major Products:
Scientific Research Applications
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bondsIn hydroboration reactions, the compound adds across the double or triple bonds of alkenes and alkynes, forming organoboron intermediates that can be further functionalized .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is structurally similar but lacks the neopentyl group, making it less sterically hindered.
Bis(pinacolato)diboron: Another widely used boron reagent, known for its stability and versatility in organic synthesis.
Bis(neopentyl glycolato)diboron: Similar in structure but with two neopentyl glycolato groups, offering different reactivity and applications.
Uniqueness: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane is unique due to its combination of steric protection from the neopentyl and tetramethyl groups and its versatility in various chemical reactions. This makes it a valuable reagent in both academic research and industrial applications .
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO2/c1-9(2,3)8-12-13-10(4,5)11(6,7)14-12/h8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGKSAAWQXWFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
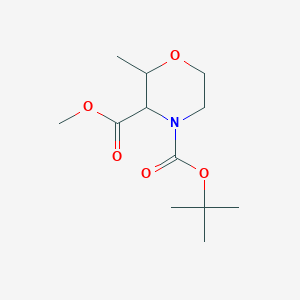
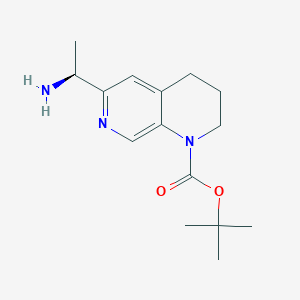

![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)

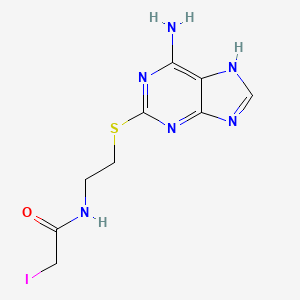
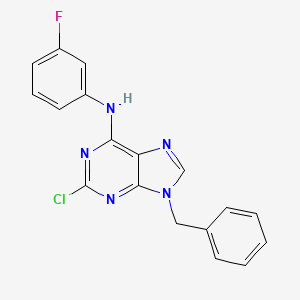
![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)

![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
